![molecular formula CH4N2S2 B3052865 Hydrazinecarbodithioic acid CAS No. 471-32-9](/img/structure/B3052865.png)
Hydrazinecarbodithioic acid
Overview
Description
Hydrazinecarbodithioic acid is a chemical compound with the molecular formula C3H8N2S2 . It is also known by other names such as Carbazic acid, 2-methyldithio-, methyl ester; Methyl 2-methyldithiocarbazate; 2-Methyldithiocarbazic acid, methyl ester .
Synthesis Analysis
The synthesis of Hydrazinecarbodithioic acid derivatives has been reported in several studies. For instance, a series of novel S-esters of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid and S,S′-diesters of (4-nitrobenzoyl)carbonohydrazonodithioic acid were synthesized by reaction of 4-nitrobenzohydrazide and N-methyl-4-nitrobenzohydrazide with carbon disulfide and alkyl halides in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of Hydrazinecarbodithioic acid can be represented by the IUPAC Standard InChI: InChI=1S/C3H8N2S2/c1-5(4)3(6)7-2/h4H2,1-2H3 .Chemical Reactions Analysis
Hydrazinecarbodithioic acid has been used in the synthesis of various metal complexes. For example, Cu(II), Zn(II), and Re(I) complexes have been synthesized with the Schiff base, N′-[1-(2-oxo-2H-chromen-3-yl)-ethylidene]-hydrazinecarbodithioic acid benzyl ester (SBCM-H) which was prepared by condensation of S-benzyldithiocarbazate and 3-acetylcoumarin .Physical And Chemical Properties Analysis
The molecular weight of Hydrazinecarbodithioic acid is 136.239 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Corrosion Inhibition
Hydrazinecarbodithioic acid derivatives have been shown to be effective corrosion inhibitors. In a study by Khaled (2006), derivatives of hydrazinecarbodithioic acid were used for corrosion inhibition of mild steel in hydrochloric acid solutions. These compounds demonstrated increased inhibition efficiency with higher concentrations, acting as mixed-type inhibitors and following Langmuir isotherm in their adsorption behavior (Khaled, 2006).
Organic Synthesis
Hydrazinecarbodithioates are integral in multicomponent domino reactions, useful for creating various organic compounds. Jia et al. (2015) described the synthesis of 3-substituted 5-thiol-1,3,4-thiadiazolines via addition/cycloaddition cascade reactions of hydrazinecarbodithioate, showcasing functional-group compatibility and moderate to good yields (Jia, Feng, & Sun, 2015).
Antimicrobial Agents
Compounds derived from potassium hydrazinecarbodithioate have been investigated for their antimicrobial properties. Abdel-Wahab et al. (2009) synthesized various compounds from this derivative, which were screened for antibacterial and antifungal activity. Some compounds exhibited promising activity (Abdel-Wahab, Abdel-Aziz, & Ahmed, 2009).
Agricultural and Organic Synthesis Applications
Srivastava (2022) highlighted the use of hydrazinecarbodithiolates in agriculture and as intermediates in organic synthesis. These compounds have shown significant applications across various fields, emphasizing their versatility (Srivastava, 2022).
Antioxidant Properties
In a study by Bărbuceanu et al. (2014), new compounds from hydrazinecarbothioamide class containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and showed excellent antioxidant activity. These findings suggest potential applications in health and disease management (Bărbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Cytostatic and Antiviral Activity
Mahapatra et al. (2013) investigated methyl-2-arylidene hydrazinecarbodithioates for their cytostatic and antiviral activity. The study revealed significant inhibitory effects against specific viruses and cancer cells, indicating the potential for therapeutic applications (Mahapatra, Kulandaivelu, Saiko, Graser, Szekeres, Andrei, Snoeck, Balzarini, & Jayaprakash, 2013).
Safety and Hazards
Hydrazinecarbodithioic acid is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash off immediately with soap and plenty of water removing all contaminated clothes and shoes if it comes in contact with skin .
properties
IUPAC Name |
aminocarbamodithioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S2/c2-3-1(4)5/h2H2,(H2,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNGZCVDIREDDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(NN)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8043991 | |
Record name | Hydrazinecarbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarbodithioic acid | |
CAS RN |
471-32-9 | |
Record name | Hydrazinecarbodithioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-132378 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbodithioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8043991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDRAZINECARBODITHIOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU0GLF3MG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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